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Compound of Interest

Compound Name: 2,2-Dichloro-3-methylbutane

Cat. No.: B096302 Get Quote

A Spectroscopic Comparison of Dichlorinated Butane Isomers: A Guide for Researchers

This guide provides a detailed spectroscopic comparison of five dichlorinated butane isomers:

1,2-dichlorobutane, 1,3-dichlorobutane, 1,4-dichlorobutane, 2,2-dichlorobutane, and 2,3-

dichlorobutane. The objective is to offer a comprehensive resource for the unambiguous

identification of these isomers using mass spectrometry, nuclear magnetic resonance (NMR)

spectroscopy, and infrared (IR) spectroscopy. This document is intended for researchers,

scientists, and professionals in drug development and chemical analysis.

Data Presentation
The following tables summarize the key spectroscopic data for the dichlorinated butane

isomers.

Mass Spectrometry Data
The electron ionization (EI) mass spectra of dichlorobutane isomers all show a molecular ion

peak, but their fragmentation patterns are distinct, allowing for differentiation. The presence of

chlorine atoms is indicated by the characteristic isotopic patterns of chlorine-containing

fragments.[1] Fragments with one chlorine atom will show peaks at m/z and m/z+2 in an

approximate 3:1 ratio, while fragments with two chlorine atoms will have peaks at m/z, m/z+2,

and m/z+4.[1]
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Isomer Molecular Ion (m/z)
Key Fragment Ions (m/z)
and their Relative
Abundance

1,2-Dichlorobutane 126/128/130

77 ([C₃H₆³⁷Cl]⁺, ~95%), 65

([C₂H₄³⁷Cl]⁺, ~30%), 63, 55,

41, 27

1,3-Dichlorobutane 126/128/130
90/92 ([C₄H₇Cl]⁺), 63/65

([C₃H₆Cl]⁺, 100%), 55, 41, 27

1,4-Dichlorobutane 126/128/130
90/92 ([C₄H₇Cl]⁺), 55 (100%),

41, 27

2,2-Dichlorobutane 126/128/130
91/93 ([C₄H₈Cl]⁺), 63/65

([C₂H₄Cl]⁺), 55, 43, 27

2,3-Dichlorobutane 126/128/130
90/92 ([C₄H₇Cl]⁺), 63/65

([C₃H₆Cl]⁺), 55, 41, 27

¹H NMR Spectroscopy Data (Solvent: CDCl₃)
Proton NMR spectroscopy is a powerful tool for isomer differentiation based on the number of

unique proton environments, their chemical shifts, and signal splitting patterns (multiplicities).

Isomer
Chemical Shift (δ, ppm), Multiplicity, and
Assignment

1,2-Dichlorobutane
~3.98 (m, 1H, -CHCl-), ~3.72 (m, 2H, -CH₂Cl),

~1.95 (m, 2H, -CH₂-), ~1.08 (t, 3H, -CH₃)

1,3-Dichlorobutane
~4.25 (m, 1H, -CHCl-), ~3.69 (t, 2H, -CH₂Cl),

~2.12 (m, 2H, -CH₂-), ~1.56 (d, 3H, -CH₃)[2]

1,4-Dichlorobutane ~3.59 (t, 4H, -CH₂Cl), ~1.95 (quintet, 4H, -CH₂-)

2,2-Dichlorobutane
~2.10 (q, 2H, -CH₂-), ~1.70 (s, 3H, -CH₃), ~1.05

(t, 3H, -CH₃)

2,3-Dichlorobutane ~4.15 (m, 2H, -CHCl-), ~1.60 (d, 6H, -CH₃)[3]
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¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
Carbon NMR provides clear differentiation based on the number of unique carbon

environments in each isomer.

Isomer Number of Signals Chemical Shifts (δ, ppm)

1,2-Dichlorobutane 4

~65.1 (-CHCl-), ~50.2 (-

CH₂Cl), ~28.9 (-CH₂-), ~11.1 (-

CH₃)[4]

1,3-Dichlorobutane 4

~62.3 (-CHCl-), ~48.5 (-

CH₂Cl), ~38.1 (-CH₂-), ~25.9 (-

CH₃)[5]

1,4-Dichlorobutane 2 ~44.9 (-CH₂Cl), ~29.8 (-CH₂-)

2,2-Dichlorobutane 4
~89.5 (-CCl₂-), ~40.1 (-CH₂-),

~28.9 (-CH₃), ~9.9 (-CH₃)

2,3-Dichlorobutane 2
~63.8 (-CHCl-), ~21.5 (-CH₃)

[6]

Infrared (IR) Spectroscopy Data
The fingerprint region (below 1500 cm⁻¹) of the IR spectrum is unique for each isomer, with the

C-Cl stretching vibrations being particularly informative.

Isomer
C-H Stretching
(cm⁻¹)

C-H Bending (cm⁻¹)
C-Cl Stretching
(cm⁻¹)

1,2-Dichlorobutane ~2880-2970 ~1460, ~1380 ~650-750

1,3-Dichlorobutane ~2870-2960 ~1450, ~1380 ~600-700

1,4-Dichlorobutane ~2860-2950 ~1450 ~650-730

2,2-Dichlorobutane ~2880-2980 ~1460, ~1380 ~600-700

2,3-Dichlorobutane ~2880-2970 ~1450, ~1380 ~600-700

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.chemicalbook.com/SpectrumEN_616-21-7_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_1190-22-3_13CNMR.htm
https://m.chemicalbook.com/SpectrumEN_7581-97-7_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Mass Spectrometry (GC-MS)
Sample Preparation: Samples are typically diluted in a volatile solvent like dichloromethane

or methanol to a concentration of approximately 1 µg/mL.[1]

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system with an

electron ionization (EI) source is commonly used.[1]

Gas Chromatography (GC) Conditions:

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.[1]

Injector Temperature: 250 °C.[1]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to

200 °C at a rate of 10 °C/min.[1]

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI).[1]

Electron Energy: 70 eV.[1]

Ion Source Temperature: 230 °C.[1]

Quadrupole Temperature: 150 °C.[1]

Mass Range: m/z 25-150.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the isomer in about 0.7 mL of

deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an
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internal standard (0 ppm).

Instrumentation: A 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a 90° pulse width.

A relaxation delay of 1-5 seconds is used.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled spectrum.

A relaxation delay of 2 seconds is typical.

A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-

to-noise ratio.

Data Processing: Process the raw data using appropriate software. Reference the spectra to

the TMS signal at 0.00 ppm. For ¹H NMR, integrate the signals and determine the chemical

shifts, multiplicities, and coupling constants. For ¹³C NMR, identify the chemical shifts of the

unique carbon signals.

Infrared (IR) Spectroscopy (FTIR)
Sample Preparation (Neat Liquid):

Place a drop of the neat liquid sample onto a polished salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top to create a thin liquid film.

Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty salt plates.
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Mount the sample plates in the spectrometer's sample holder.

Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

The typical spectral range is 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final transmittance or absorbance

spectrum.

Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic differentiation of

dichlorinated butane isomers.
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Workflow for Spectroscopic Differentiation of Dichlorobutane Isomers
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Click to download full resolution via product page

Caption: A generalized workflow for the analysis of dichlorobutane isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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